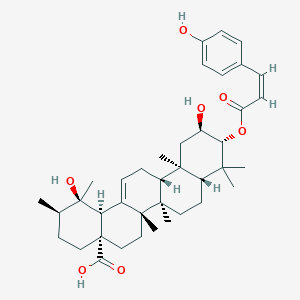

3-O-cis-p-coumaroyltormentic acid

Übersicht

Beschreibung

3-O-cis-p-coumaroyltormentic acid is a type of triterpene ester . It has been found in various plant species and has been associated with significant biological activity . For instance, it has been found to induce apoptotic cell death in human leukemia (HL60) cells .

Synthesis Analysis

The compound has been isolated from various sources through bioactivity-guided fractionation . In one study, repeated chromatographic preparations over silica gel, preparatory thin layer chromatography, and HPLC using aronia extracts led to the isolation of this compound .Molecular Structure Analysis

The molecular formula of 3-O-cis-p-coumaroyltormentic acid is C39H54O7 . The structure of the compound has been identified using 1H and 13C 2-dimensional nuclear magnetic resonance (NMR) as well as electrospray ionization (ESI) mass spectrometry .Physical And Chemical Properties Analysis

The molecular weight of 3-O-cis-p-coumaroyltormentic acid is 634.8 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Inhibition of Breast Cancer Stem Cell Formation

The compound has been found to inhibit breast cancer cell proliferation and mammosphere formation in a dose-dependent manner . It reduces the CD44 high /CD24 low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 .

Reduction of c-Myc Protein Levels

3-O-cis-p-coumaroyltormentic acid preferentially reduced the protein levels of c-Myc, which is a CSC survival factor, by inducing c-Myc degradation . This indicates the novel utilization of 3-O-cis-p-coumaroyltormentic acid for breast cancer therapy via disruption of c-Myc protein, which is a CSC survival factor .

Cytotoxicity Against HepG2 Cells

The compound, along with other ursane triterpenoids, was isolated from the twigs and leaves of Crataegus oresbia W. W. Sm . It showed significant cytotoxicity against HepG2 cells with an IC50 value of 1.9 µmol L−1 .

Isolation from Aronia Extracts

The compound was isolated from Aronia extracts . This suggests that it could be obtained from natural sources, which could potentially make it a sustainable option for therapeutic applications.

Relation to Other Triterpenoids

The compound is closely related to 3-O-trans-p-coumaroyltormentic acid in its mass and NMR spectra, suggesting that it is also a triterpene coumaric acid ester . This could potentially open up avenues for the study of similar compounds and their applications.

Wirkmechanismus

Target of Action

The primary targets of 3-O-cis-p-coumaroyltormentic acid are cancer stem cells (CSCs) , specifically those in breast cancer . It has been found to reduce the CD44 high/CD24 low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population , as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 .

Mode of Action

3-O-cis-p-coumaroyltormentic acid interacts with its targets by inhibiting breast cancer cell proliferation and mammosphere formation in a dose-dependent manner . It preferentially reduces the protein levels of c-Myc , a CSC survival factor, by inducing c-Myc degradation .

Biochemical Pathways

The compound is involved in the proteasomal degradation pathway of c-Myc . It enhances the proteasomal degradation of c-Myc, a critical protein in the survival of CSCs .

Pharmacokinetics

It’s known that pentacyclic triterpenes, the group to which this compound belongs, are abundant in the plant kingdom and are found in various plant parts . The individual average human intake of triterpenes was determined to be approximately 250 mg per day in the Western world, and even 400 mg per day in the Mediterranean countries , suggesting a significant bioavailability.

Result of Action

The compound’s action results in a reduction in breast cancer cell proliferation and mammosphere formation . It also reduces the CD44 high/CD24 low subpopulation and ALDH-expressing cell population, as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 . This leads to a decrease in the survival of CSCs, thereby inhibiting the progression of breast cancer .

Zukünftige Richtungen

The potential of 3-O-cis-p-coumaroyltormentic acid in cancer therapy is promising . Future research could focus on further elucidating its mechanism of action and exploring its potential in treating other types of cancer. Additionally, more studies are needed to understand its safety profile and potential side effects.

Eigenschaften

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORLJPADUHVJE-AHJFQOKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-cis-p-coumaroyltormentic acid | |

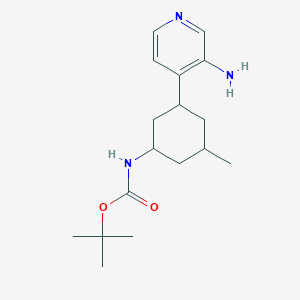

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3090363.png)